

Comparative IR Analysis: Structural Elucidation of 4-Bromo-2,6-diethylphenol

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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylphenol

CAS No.: 63770-09-2

Cat. No.: B1505928

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Executive Summary

Target Molecule: **4-Bromo-2,6-diethylphenol** (CAS: 63770-09-2) Primary Diagnostic Feature: The "Steric Shift" of the Hydroxyl (O-H) stretch.[1]

This guide provides a technical comparison of the infrared (IR) spectral characteristics of **4-Bromo-2,6-diethylphenol** against its structural analogs. For researchers and drug development professionals, identifying this molecule requires distinguishing between the electronic effects of the para-bromine and the steric effects of the ortho-ethyl groups.

Key Finding: Unlike simple phenols which exhibit broad, hydrogen-bonded O-H stretching bands (

), **4-Bromo-2,6-diethylphenol** displays a characteristic sharp, high-frequency "free" O-H peak (

) even in concentrated phases.[1] This is due to the kinetic shielding provided by the ethyl groups, which physically block intermolecular hydrogen bonding—a phenomenon often termed the "Cryptophenol Effect."

Comparative Spectral Data

The following table contrasts the target molecule with its two primary structural components: 4-Bromophenol (Electronic Control) and 2,6-Diethylphenol (Steric Control).

Spectral Region	Vibrational Mode	Target: 4-Bromo-2,6-diethylphenol	Control A: 4-Bromophenol	Control B: 2,6-Diethylphenol	Diagnostic Note
High Frequency	Stretch	~3620–3650 (Sharp)	3300–3400 (Broad)	~3620–3640 (Sharp)	Primary ID. Target mimics Control B due to steric hindrance blocking H-bonds.[1]
Aliphatic		2960–2870 (Strong)	Absent / Weak	2960–2870 (Strong)	Ethyl group signature ().
Aromatic	Ring	1580, 1475	1580, 1480	1590, 1470	Standard aromatic skeleton modes.
Fingerprint	Stretch	~1180–1200	~1220	~1200	Shifted slightly lower than simple phenols due to steric crowding.
Fingerprint		1070 / 600-500	1070 / 1009	Absent	Presence confirms Bromination (differentiates from Control B).
Fingerprint	OOP Bending	800–850	800–850	750–770 (3 adj. H)	Para-substitution pattern (2

adjacent H on
ring).

“

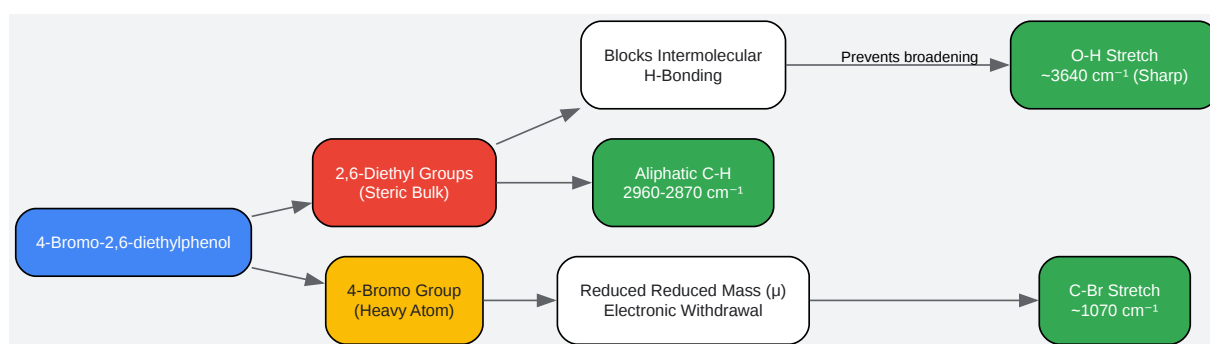
Data Synthesis: The values above are synthesized from standard correlation tables for sterically hindered phenols and specific analog data from NIST and SDBS databases [1, 2, 3].

Mechanistic Insight: The Steric Shielding Effect

To correctly interpret the spectrum, one must understand the causality between the 3D structure and the vibrational frequencies. The ethyl groups at positions 2 and 6 create a "steric pocket" around the hydroxyl group.

Structural Logic Flow

The following diagram illustrates how structural features translate into specific spectral peaks.



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Figure 1: Causal relationship between the sterically hindered structure and the resulting IR spectral signature.

Experimental Validation Protocol

To scientifically validate that the peak at ~3640

is indeed a "free" hydroxyl group caused by steric hindrance (and not just a solvent effect), you must perform a Dilution Study.

Protocol: Dilution-Independent Shift Validation

Objective: Prove that the O-H stretch frequency is independent of concentration (confirming intramolecular steric blocking).

Reagents:

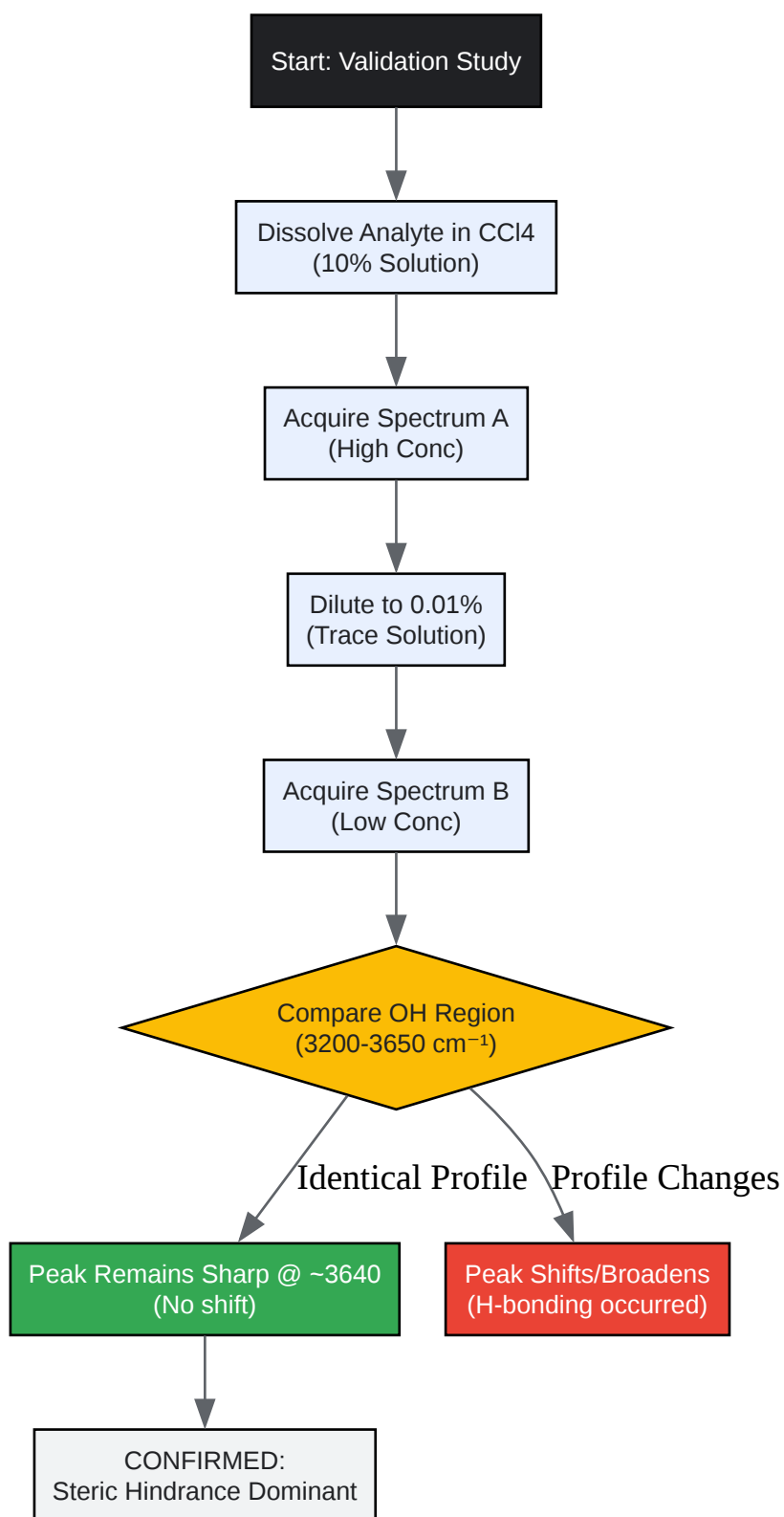
- Analyte: **4-Bromo-2,6-diethylphenol**.^[2]^[3]
- Solvent: Carbon Tetrachloride () or Carbon Disulfide () (Non-polar, IR transparent in OH region). Note: If is restricted, dry Dichloromethane (DCM) is a viable alternative, though less transparent.

Methodology:

- Preparation: Prepare three solutions of the analyte in :
 - High Conc: 10% (w/v)
 - Med Conc: 1% (w/v)
 - Low Conc: 0.01% (w/v)
- Acquisition:
 - Use a liquid transmission cell (KBr or NaCl windows) with a path length of 0.1 mm to 1.0 mm.

- Scan range: 4000–2500
.
- Resolution: 2
.
- Analysis:
 - Unhindered Phenol (Control): As concentration decreases, the broad peak at 3300 (polymer) disappears, and a sharp peak at 3600 (monomer) appears.
 - Target (**4-Bromo-2,6-diethylphenol**): The sharp peak at ~3640 should remain dominant and relatively unchanged in frequency across all concentrations.

Experimental Workflow Diagram



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Figure 2: Workflow for confirming steric hindrance via dilution IR spectroscopy.

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